molecular formula C18H21F2N3O2 B5318681 6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione

6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B5318681
M. Wt: 349.4 g/mol
InChI Key: AVKVXERBVGFCNI-UHFFFAOYSA-N
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Description

6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structureIt is a white to pale yellow crystalline solid that is stable under standard conditions but should be protected from direct sunlight and high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions to form an intermediate compound. This intermediate is then further reacted with various halogen derivatives to yield the target compound . The reaction conditions often include the use of aqueous HCl for quenching the reaction and aqueous sodium hydrogen carbonate for washing the organic layer .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for a wide range of applications. Its unique structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c19-15-4-1-5-16(20)14(15)7-6-12-3-2-8-23(10-12)11-13-9-17(24)22-18(25)21-13/h1,4-5,9,12H,2-3,6-8,10-11H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVXERBVGFCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=O)NC(=O)N2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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